molecular formula C25H31NO3 B1670209 Deiodoamiodarone CAS No. 23551-25-9

Deiodoamiodarone

Cat. No.: B1670209
CAS No.: 23551-25-9
M. Wt: 393.5 g/mol
InChI Key: PNZXBMCTFUFPLR-UHFFFAOYSA-N
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Description

Deiodoamiodarone is an intermediate of amiodarone, which is an α/β-adrenergic receptor antagonist and coronary vasodilator.

Mechanism of Action

Target of Action

Deiodoamiodarone is an intermediate of amiodarone . Amiodarone is a class III antiarrhythmic drug . It is known to interact with multiple molecular targets, including potassium, sodium, and calcium channels, as well as non-ion channel targets . .

Mode of Action

Amiodarone, the parent compound of this compound, is known to block potassium currents that cause repolarization of the heart muscle during the third phase of the cardiac action potential . This results in an increase in the duration of the action potential as well as the effective refractory period for cardiac cells . It is plausible that this compound may share similar modes of action, but specific studies are needed to confirm this.

Biochemical Pathways

Amiodarone affects multiple biochemical pathways due to its interaction with various ion channels. It inhibits inward sodium and calcium currents (INa, ICa) in a use- and voltage-dependent manner, resulting in suppression of excitability and conductivity of cardiac tissues . It also inhibits both voltage- and ligand-gated potassium channel currents (IK, IK,Na, IK,ACh)

Pharmacokinetics

Amiodarone is known for its complex pharmacokinetics. It accumulates in tissue and is only very slowly eliminated . The time to peak amiodarone concentrations in the plasma is relatively long, 3-7 hours, and considerably less than 100% of an oral dose reaches the systemic circulation

Result of Action

The major and consistent long-term effect of amiodarone is a moderate prolongation of the action potential duration (APD) with minimal frequency dependence . This is most likely due to a decrease in the current density of IK and Ito

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as diet, lifestyle, and exposure to other environmental agents can impact the effectiveness of a drug . .

Biochemical Analysis

Biochemical Properties

It is known that the compound has a complex structure and interacts with various enzymes, proteins, and other biomolecules

Cellular Effects

It is known that amiodarone, from which Deiodoamiodarone is derived, has multiple effects on myocardial depolarization and repolarization, making it an extremely effective antiarrhythmic drug . It is likely that this compound shares some of these properties.

Molecular Mechanism

Amiodarone, from which this compound is derived, is known to inhibit both inward and outward currents, affecting sodium, calcium, and potassium channels . It is likely that this compound shares some of these properties.

Temporal Effects in Laboratory Settings

It is known that the effects of drugs can change over time due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the effects of drugs can vary with different dosages, and that threshold effects and toxic or adverse effects at high doses can be observed .

Metabolic Pathways

It is known that drugs can be involved in various metabolic pathways, interacting with enzymes and cofactors, and affecting metabolic flux or metabolite levels .

Transport and Distribution

It is known that drugs can be transported and distributed within cells and tissues in various ways, interacting with transporters or binding proteins, and affecting localization or accumulation .

Subcellular Localization

It is known that proteins can be localized to specific compartments or organelles, directed by targeting signals or post-translational modifications .

Properties

IUPAC Name

(2-butyl-1-benzofuran-3-yl)-[4-[2-(diethylamino)ethoxy]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31NO3/c1-4-7-11-23-24(21-10-8-9-12-22(21)29-23)25(27)19-13-15-20(16-14-19)28-18-17-26(5-2)6-3/h8-10,12-16H,4-7,11,17-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZXBMCTFUFPLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC=C(C=C3)OCCN(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20178139
Record name Deiodoamiodarone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20178139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23551-25-9
Record name (2-Butyl-3-benzofuranyl)[4-[2-(diethylamino)ethoxy]phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23551-25-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deiodoamiodarone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023551259
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Deiodoamiodarone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20178139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEIODOAMIODARONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ANM294M1O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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